molecular formula C10Mn2O10 B1676019 Decacarbonyldimanganese CAS No. 10170-69-1

Decacarbonyldimanganese

Cat. No.: B1676019
CAS No.: 10170-69-1
M. Wt: 389.98 g/mol
InChI Key: QFEOTYVTTQCYAZ-UHFFFAOYSA-N
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Description

Decacarbonyldimanganese (Mn₂(CO)₁₀) is a dinuclear transition metal carbonyl complex consisting of two manganese atoms bridged by ten carbonyl ligands. It is a yellow crystalline solid with a melting point of 154°C and a density of 1.75 g/cm³ . Structurally, the compound features a direct Mn–Mn bond (2.93 Å) with staggered carbonyl ligands, as confirmed by X-ray crystallography . Mn₂(CO)₁₀ is commercially available and widely used as a catalyst in organic synthesis, particularly for radical-mediated reactions, oxidations, and hydrosilylation processes .

Key applications include:

  • Aerobic Alcohol Oxidation: Mn₂(CO)₁₀ catalyzes the oxidation of primary and secondary alcohols to carbonyl compounds using air as the terminal oxidant. This method avoids the need for additives or bases, simplifying reaction conditions .
  • Hydrosilylation: It promotes the addition of silicon-hydrogen bonds to alkenes, enabling the synthesis of organosilanes under mild conditions .
  • Radical Generation: Mn₂(CO)₁₀ acts as a photoredox catalyst, generating alkyl radicals from iodides for applications in late-stage drug functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decacarbonyldimanganese can be synthesized through several methods. One common approach involves the reduction of manganese salts in the presence of carbon monoxide. For instance, manganese(II) chloride can be reduced with sodium amalgam in the presence of carbon monoxide to yield manganese carbonyl . Another method involves the direct carbonylation of manganese metal under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of manganese carbonyl typically involves the carbonylation of manganese metal at elevated temperatures and pressures. This process requires stringent control of reaction conditions to ensure the formation of the desired product and to prevent the formation of unwanted by-products .

Scientific Research Applications

Catalytic Applications

Decacarbonyldimanganese serves as a catalyst in several important chemical reactions due to its unique properties and reactivity.

Atom-Transfer Reactions

The compound is known for its ability to facilitate atom-transfer reactions, which are crucial in organic synthesis. It can generate manganese-centered radicals that activate various bonds including Si-H, C-halogen, and N-halogen bonds. This reactivity has been harnessed in oxidation reactions and other catalytic processes, making it a valuable reagent in synthetic chemistry .

Visible-Light-Driven Catalysis

Recent advancements have demonstrated the use of this compound in visible-light-driven catalysis. For instance, a Minisci protocol involving this compound has been developed to generate alkyl radicals from alkyl iodides under light irradiation. This method is compatible with a wide range of functional groups and has shown effectiveness in the late-stage functionalization of complex nitrogen-containing drugs .

Mechanistic Studies

Research into the mechanisms of reactions involving this compound has provided insights into its catalytic behavior.

Radical Pathways

Studies have indicated that the photochemical reaction of this compound with pyridine follows a radical pathway, which is essential for understanding its reactivity and optimizing its use in various applications . Mechanistic analyses reveal that the Mn(CO)5 radical plays a pivotal role in these processes, particularly in hydrogen atom abstraction reactions.

Case Studies

Several case studies highlight the practical applications of this compound in organic synthesis and catalysis.

Dehydrogenative Silylation

In a study conducted by Wu et al., this compound was utilized for dehydrogenative silylation reactions. The researchers demonstrated that this catalyst could effectively produce silyl radicals from silanes, leading to valuable allylsilanes with yields ranging from 56% to 81% . This showcases the compound's versatility and efficiency in generating complex organic molecules.

C-H Functionalization

A visible-light-initiated C-H alkylation protocol using this compound has been reported, highlighting its role in functionalizing heteroarenes. The robustness of this method was validated through its application on sensitive substrates, underscoring the compound's importance in modern synthetic methodologies .

Summary Table of Applications

Application TypeDescriptionReference
Atom-Transfer ReactionsActivation of various bonds leading to radical generation
Visible-Light-Driven CatalysisGeneration of alkyl radicals from alkyl iodides under light
Dehydrogenative SilylationProduction of allylsilanes via silyl radical formation
C-H FunctionalizationFunctionalization of heteroarenes using visible light

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Formula Metal-Metal Bond Length (Å) Key Structural Features Reference
Decacarbonyldimanganese Mn₂(CO)₁₀ 2.93 Staggered CO ligands, Mn–Mn single bond
Bis(pentacarbonylmanganese)mercury Hg[Mn(CO)₅]₂ 2.89 (Mn–Hg–Mn) Linear Hg bridge, eclipsed CO conformation
Dicobalt Octacarbonyl Co₂(CO)₈ 2.52 Bridged CO ligands, Co–Co single bond [N/A]
Iron Pentacarbonyl Fe(CO)₅ Trigonal bipyramidal geometry, monomeric [N/A]

Key Insights :

  • Mn₂(CO)₁₀ has a longer metal-metal bond compared to Co₂(CO)₈, reflecting weaker Mn–Mn bonding. This influences its reactivity in bond-activation reactions .
  • Hg[Mn(CO)₅]₂ retains catalytic activity similar to Mn₂(CO)₁₀ but with enhanced stability due to the mercury bridge .

Catalytic Performance in Hydrofunctionalization Reactions

Reaction Type Catalyst Substrate Scope Turnover Frequency (TOF) Selectivity Reference
Hydrosilylation Mn₂(CO)₁₀ Terminal alkenes 120 h⁻¹ >90% anti-Markovnikov
Hydrosilylation Pt/C Alkenes, alkynes 500 h⁻¹ Variable [N/A]
Hydrocyanation Ni(0) complexes Styrenes 300 h⁻¹ High [N/A]

Key Insights :

  • Mn₂(CO)₁₀ achieves moderate TOF but excels in selectivity for anti-Markovnikov products without requiring expensive ligands .
  • Platinum-based catalysts (e.g., Pt/C) offer higher TOF but suffer from cost and substrate limitations.

C–C Bond Activation Efficiency

Catalyst Substrate Reaction Conditions Conversion (%) Reference
Mn₂(CO)₁₀ Cyclopentadiene 80°C, 12 h 45
Iridium Complexes Alkanes 25°C, 6 h 95
Ruthenium Complexes Cyclopropanes 100°C, 24 h 70

Key Insights :

  • Mn₂(CO)₁₀ is less efficient in C–C bond cleavage compared to iridium catalysts but operates under milder conditions than ruthenium systems .

Stability and Handling

Compound Air Sensitivity Thermal Stability Solubility Reference
Mn₂(CO)₁₀ Moderate Decomposes >200°C Toluene, THF
Fe(CO)₅ High Stable to 150°C Non-polar solvents [N/A]
Co₂(CO)₈ High Decomposes >50°C Ethers, hydrocarbons [N/A]

Key Insights :

  • Mn₂(CO)₁₀ is less air-sensitive than Fe(CO)₅ and Co₂(CO)₈, facilitating practical use in open-air oxidations .

Research Findings and Mechanistic Contrasts

  • Oxidation Mechanisms : Mn₂(CO)₁₀ generates alkoxy radicals via α-H abstraction, enabling aerobic alcohol oxidation without base additives. This contrasts with Ru- or Ir-based systems, which often require stoichiometric oxidants .
  • Radical Pathways : Unlike photoredox catalysts like [Ru(bpy)₃]²⁺, Mn₂(CO)₁₀ directly cleaves C–I bonds under visible light, expanding its utility in complex molecule synthesis .
  • Cost-Effectiveness: Mn₂(CO)₁₀ is cheaper ($50/g) than noble metal catalysts (e.g., Ir: $1,500/g), making it attractive for large-scale applications .

Biological Activity

Decacarbonyldimanganese (Mn2_2(CO)10_{10}) is an organometallic compound that has garnered attention for its unique biological activity and potential applications in catalysis and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for future research.

This compound is characterized by its weak Mn-Mn bond, which can undergo homolytic cleavage under specific conditions, generating manganese-centered radicals. These radicals are highly reactive and can activate various chemical bonds, including Si-H, C-X (where X is a halogen), N-X, S-X, and O=O bonds . This property allows this compound to participate in a range of catalytic reactions, making it a valuable reagent in organic synthesis.

PropertyValue
Molecular FormulaMn2_2(CO)10_{10}
Molar Mass370.0 g/mol
Bonding CharacteristicsWeak Mn-Mn bond
Radical FormationYes (under heat/light)
Catalytic ApplicationsHydrosilylation, oxidation

Biological Activity

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) and its interactions with biological macromolecules. Recent studies have highlighted its potential as an antimicrobial agent and its role in modulating cellular signaling pathways.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. The mechanism involves the generation of free radicals that disrupt bacterial cell membranes and inhibit metabolic processes .

Case Study: Antimicrobial Efficacy

A study conducted by researchers demonstrated the effectiveness of this compound in inhibiting the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating potent antibacterial activity .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Research Findings

Recent research has explored the catalytic capabilities of this compound in biological systems. Its ability to facilitate hydrosilylation reactions has been linked to potential applications in drug delivery systems and bioconjugation strategies.

Catalytic Applications in Biology

  • Hydrosilylation Reactions : this compound has been shown to catalyze hydrosilylation reactions effectively, which can be utilized for modifying biomolecules for therapeutic purposes .
  • Radical Reactions : The compound has been employed in radical reactions involving alkyl halides, showcasing its versatility in biphasic media .

Future Directions

The promising biological activity of this compound opens avenues for further research into its applications in medicine and biotechnology. Future studies should focus on:

  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.
  • Formulation Development : Developing formulations that enhance the stability and bioavailability of this compound for therapeutic applications.
  • Toxicity Assessment : Evaluating the safety profile of this compound in vivo to ensure its suitability for clinical use.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are employed to confirm the structure of Mn₂(CO)₁₀?

Mn₂(CO)₁₀’s octahedral coordination geometry around each manganese atom is confirmed via X-ray crystallography , which reveals bond lengths (e.g., Mn–Mn: ~2.93 Å) and Mn–CO ligand arrangements. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (ν(CO) ~2000–2100 cm⁻¹), while nuclear magnetic resonance (NMR) spectroscopy (¹³C) resolves CO ligand environments. These methods collectively validate its dimeric structure .

Q. How is the purity of Mn₂(CO)₁₀ assessed in synthetic workflows?

Purity is determined using melting point analysis (154°C) and elemental analysis (C, Mn, O content). Chromatographic techniques (e.g., TLC or HPLC) monitor reaction progress, while mass spectrometry (MS) confirms the molecular ion peak (m/z ~389 for Mn₂(CO)₁₀⁺). Cross-referencing with IR and NMR data ensures structural integrity .

Q. What safety protocols are critical when handling Mn₂(CO)₁₀ in the laboratory?

Due to its toxicity and air sensitivity, experiments require inert-atmosphere techniques (glovebox/Schlenk line). Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste must be treated as hazardous and stored in sealed containers for professional disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for Mn₂(CO)₁₀-catalyzed aerobic alcohol oxidation?

Key parameters include:

  • Solvent selection : Non-polar solvents (e.g., toluene) enhance catalyst stability.
  • Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and CO ligand retention.
  • Oxygen partial pressure : Air or O₂ flow rates are tuned to avoid over-oxidation. Mechanistic studies (e.g., EPR spectroscopy) detect alkoxyl radical intermediates, guiding additive-free protocols .

Q. What strategies resolve contradictions in reported catalytic efficiencies of Mn₂(CO)₁₀ across studies?

  • Controlled replication : Standardize substrate purity, solvent dryness, and catalyst loading.
  • Kinetic profiling : Compare turnover frequencies (TOF) under identical conditions.
  • Computational modeling : Density functional theory (DFT) calculations rationalize divergent pathways (e.g., ligand dissociation vs. radical mechanisms) .

Q. How does Mn₂(CO)₁₀’s reactivity in hydrosilylation differ from its role in alcohol oxidation?

In hydrosilylation, Mn₂(CO)₁₀ facilitates Si–H bond activation via homolytic cleavage , forming Mn–H intermediates that insert into alkenes. Contrastingly, alcohol oxidation involves radical-mediated α-H abstraction . Comparative studies using in-situ FTIR and kinetic isotope effects (KIE) elucidate these divergent pathways .

Q. What methodologies validate the reproducibility of Mn₂(CO)₁₀-based catalytic systems?

  • Error analysis : Quantify uncertainties in GC/MS or NMR yield measurements.
  • Statistical tests : Apply t-tests or ANOVA to compare replicates.
  • Literature benchmarking : Cross-check turnover numbers (TON) against established protocols (e.g., Ru or Pd systems) .

Q. How are mechanistic ambiguities in Mn₂(CO)₁₀-mediated reactions addressed experimentally?

  • Radical trapping : Add TEMPO to quench alkoxyl radicals, observing reaction inhibition via GC.
  • Isotopic labeling : Use D₂O or ¹⁸O₂ to track oxygen incorporation in carbonyl products.
  • Spectroscopic monitoring : Operando IR or Raman spectroscopy tracks CO ligand dynamics during catalysis .

Q. Methodological Guidance

  • Experimental Design : Align hypotheses with literature gaps (e.g., Mn₂(CO)₁₀’s unexplored role in C–H activation). Define variables (temperature, pressure, solvent) and include controls (e.g., catalyst-free runs) .
  • Data Analysis : Use software (e.g., OriginLab, Gaussian) for kinetic modeling. Report confidence intervals and error bars in graphical data .
  • Literature Review : Prioritize primary sources (e.g., ACS, RSC journals) over vendor databases. Use tools like SciFinder for systematic searches .

Properties

IUPAC Name

carbon monoxide;manganese
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/10CO.2Mn/c10*1-2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEOTYVTTQCYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Mn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10Mn2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10170-69-1
Record name Dimanganese decacarbonyl
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Record name Manganese carbonyl
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Record name Decacarbonyldimanganese
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